
7H-Dibenzo(c,g)carbazol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Dibenzo(c,g)carbazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a phosphonic acid group as an anchor to the surface of a substrate, forming a self-assembled monolayer . The reaction conditions often include the use of solvents such as DMF (dimethylformamide) and IPA (isopropanol), with typical concentrations ranging from 0.5 mg/ml to 1.5 mg/ml .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound’s synthesis in a laboratory setting provides a foundation for scaling up to industrial production. The use of co-solvent strategies, such as DMF/IPA, has been shown to improve the reactivity of the phosphonic acid anchoring group, allowing for more effective and densely packed monolayers on electrode surfaces .
化学反应分析
Types of Reactions
7H-Dibenzo(c,g)carbazol-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of diones and other oxidized products.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: Substitution reactions, particularly involving halogenated organics, are possible.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and halogenated compounds . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, such as diones, and substituted compounds depending on the reagents used .
科学研究应用
7H-Dibenzo(c,g)carbazol-4-ol has several scientific research applications:
Chemistry: It is used as a self-assembled monolayer material in the development of high-efficiency solar cells.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
作用机制
The mechanism of action of 7H-Dibenzo(c,g)carbazol-4-ol involves its interaction with molecular targets and pathways. The compound’s electron-rich dibenzo carbazole terminals interact with active layer materials, modulating the energy levels and crystallization processes . This interaction enhances the build-in potential and tunes the work function of the materials, leading to improved performance in applications such as solar cells .
相似化合物的比较
Similar Compounds
- 3,4:5,6-Dibenzocarbazole
- 7-Aza-7H-dibenzo[c,g]fluorene
- 3,4,5,6-Dibenzcarbazol
- 3,4,5,6-Dibenzcarbazole
- 7H-DB(c,g)C
- NSC 87519
- Dibenzo(c,g)carbazole
Uniqueness
7H-Dibenzo(c,g)carbazol-4-ol is unique due to its specific structural properties and its ability to form self-assembled monolayers, which are crucial for applications in high-efficiency solar cells . Its electron-rich terminals and ability to modulate energy levels and crystallization processes set it apart from other similar compounds .
属性
CAS 编号 |
78448-09-6 |
|---|---|
分子式 |
C20H13NO |
分子量 |
283.3 g/mol |
IUPAC 名称 |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-7-ol |
InChI |
InChI=1S/C20H13NO/c22-18-7-3-6-15-14(18)9-11-17-20(15)19-13-5-2-1-4-12(13)8-10-16(19)21-17/h1-11,21-22H |
InChI 键 |
SZRBLGVVQDTOOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C=CC=C5O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)
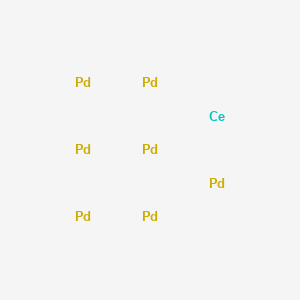
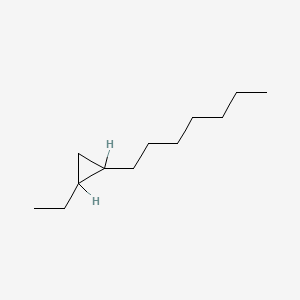
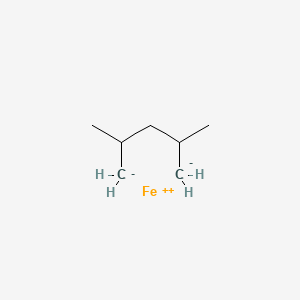


![2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B14440500.png)
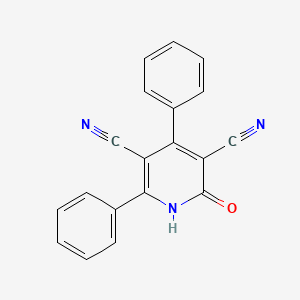

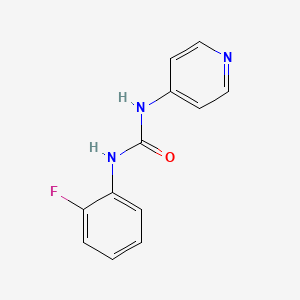
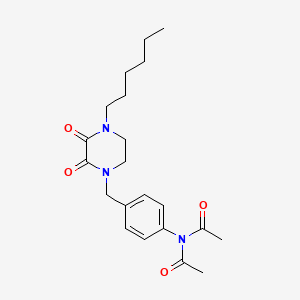

![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)

